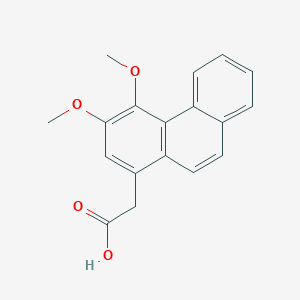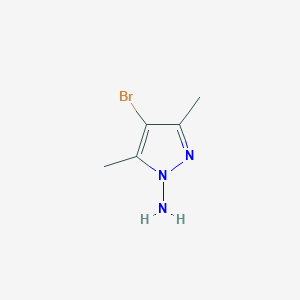
5-Ethoxy-3,4-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-3,4-dimethyloxolan-2-one is an organic compound with the molecular formula C7H12O3 It is a lactone, a cyclic ester, which is characterized by the presence of an oxolan-2-one ring substituted with ethoxy and methyl groups
Preparation Methods
The synthesis of 5-Ethoxy-3,4-dimethyloxolan-2-one typically involves the reaction of ethyl acetoacetate with acetone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Ethoxy-3,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Ethoxy-3,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex lactones and esters.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving lactones, providing insights into enzyme specificity and mechanism.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 5-Ethoxy-3,4-dimethyloxolan-2-one involves its interaction with various molecular targets. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in further biochemical reactions. The pathways involved may include enzyme-catalyzed hydrolysis and subsequent metabolic transformations .
Comparison with Similar Compounds
5-Ethoxy-3,4-dimethyloxolan-2-one can be compared with other similar lactones such as:
3-Hydroxy-4,4-dimethyloxolan-2-one: Similar structure but with a hydroxy group instead of an ethoxy group.
4,4-Dimethyloxolan-2-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
5-Methoxy-3,4-dimethyloxolan-2-one: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
CAS No. |
112895-73-5 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5-ethoxy-3,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-4-10-8-6(3)5(2)7(9)11-8/h5-6,8H,4H2,1-3H3 |
InChI Key |
QNGNFPWZUHIHGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(C(=O)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)
![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)



![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)




![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


